molecular formula C16H20N4O2 B6585516 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251574-97-6

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B6585516
CAS RN: 1251574-97-6
M. Wt: 300.36 g/mol
InChI Key: FICKRLKIVHRKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide, also known as 2-EtPAA, is a synthetic compound belonging to the family of pyrimidines and amides. It is a small molecule with a molecular weight of approximately 300 Da. 2-EtPAA is a very versatile compound that has been used for a variety of scientific research applications, including as a substrate for enzymatic reactions, as an inhibitor of enzyme activity, and as a substrate for cell-based assays.

Scientific Research Applications

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has been used for a variety of scientific research applications, including as a substrate for enzymatic reactions, as an inhibitor of enzyme activity, and as a substrate for cell-based assays. For example, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has been used as a substrate for the enzyme acetylcholinesterase, as an inhibitor of the enzyme acetylcholinesterase, and as a substrate for the enzyme β-galactosidase. 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has also been used to study the effects of various drugs on the activity of enzymes and cells.

Mechanism of Action

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide acts as an inhibitor of enzymes by binding to the enzyme active site and preventing the enzyme from binding to its substrate. This binding prevents the enzyme from catalyzing the reaction and thus inhibits its activity. In addition, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide can also act as a substrate for enzymes, allowing them to catalyze the reaction of the substrate and form the product.
Biochemical and Physiological Effects
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has been used in a variety of biochemical and physiological studies. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and β-galactosidase. In addition, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide has been used to study the effects of various drugs on the activity of enzymes and cells.

Advantages and Limitations for Lab Experiments

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide is a small molecule with a molecular weight of approximately 300 Da, making it easy to handle and store in the laboratory. In addition, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide is a versatile compound that can be used as an inhibitor or substrate for a variety of enzymes. However, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

In the future, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide may be used to study the effects of drugs on a variety of enzymes and cells. In addition, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide may be used to develop new drugs for the treatment of diseases such as Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide could also be used to study the effects of environmental pollutants on the activity of enzymes and cells. Finally, 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide could be used to develop new methods for the detection and quantification of enzymes and cells in biological samples.

Synthesis Methods

2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide can be synthesized from a variety of starting materials, including ethyl acetoacetate, ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-1-carboxylate, and 2-ethylphenylacetamide. The synthesis of 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide involves a series of steps, including the reaction of ethyl acetoacetate with ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-1-carboxylate to form ethyl 2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidine-1-carboxylate, which is then reacted with 2-ethylphenylacetamide to form 2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-ethylphenyl)acetamide.

properties

IUPAC Name

2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-11-7-5-6-8-13(11)19-14(21)10-20-15(22)9-12(4-2)18-16(20)17/h5-9H,3-4,10H2,1-2H3,(H2,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKRLKIVHRKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-ethylphenyl)acetamide

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